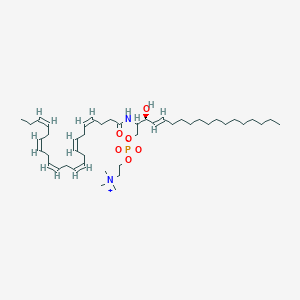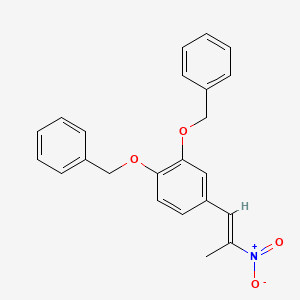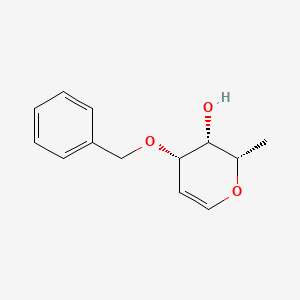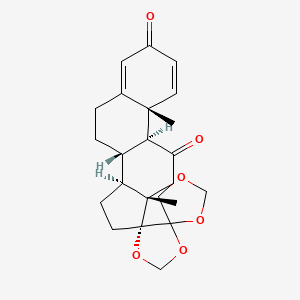
N-二十二碳六烯鞘氨醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Docosahexaenoic sphingomyelin is a type of sphingomyelin, which is one of the most important sphingolipids in animal tissues . Sphingomyelin co-exists with phosphatidylcholine on the outer leaflet of the cell membrane .
Synthesis Analysis
Sphingomyelin biosynthesis is mediated by the sphingomyelin synthase (SMS) family . The SMS family comprises SMS1, SMS2 and SMS-related (SMSr) members . The study unveiled the two-step synthesis process catalyzed by SMSr, involving PE–PLC (phosphatidylethanolamine–phospholipase C) hydrolysis and the subsequent transfer of the phosphoethanolamine moiety to ceramide .Molecular Structure Analysis
The cryo-electron microscopic structures of human SMSr in complexes with ceramide, diacylglycerol/phosphoethanolamine and ceramide/phosphoethanolamine (CPE) were determined . The structures revealed a hexameric arrangement with a reaction chamber located between the transmembrane helices .Chemical Reactions Analysis
Enzymatic breakdown of sphingomyelin by sphingomyelinase (SMase) is the main source of the membrane lipids, ceramides . SMases are categorized into acid SMases (ASMases), neutral SMases (nSMases), and alkaline SMases according to their optimal catalytic pH, cation dependence, primary structure and cellular localization .Physical And Chemical Properties Analysis
N-Docosahexaenoic sphingomyelin has a molecular weight of 775.1 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 36 . Its exact mass and monoisotopic mass are 774.56757524 g/mol .科学研究应用
Structural Role in Cellular Membranes
Sphingomyelin, including N-Docosahexaenoic sphingomyelin, plays a key role in modulating mammalian membrane properties . It serves as an important pool for bioactive molecules and is widely distributed in the exoplasmic leaflet of mammalian cells . It binds with various bioactive molecules such as cholesterol .
Sphingolipid Metabolism
Sphingomyelin is a vital lipid in eukaryotic organisms, and its contents affect membrane organization and kinetics as well as the membrane proteins they surround . The study of sphingomyelin synthase provides insights into the catalytic mechanism of sphingolipid metabolism .
Role in Neuroinflammation and Neurodegeneration
Recent studies have made it clear that sphingolipids, including sphingomyelin, harbor diverse yet interconnected signaling pathways in the central nervous system (CNS) . They orchestrate CNS physiological processes and participate in a plethora of neuroinflammatory and neurodegenerative disorders .
Role in Cellular Apoptosis
Sphingolipids, including sphingomyelin, have emerged as distinctive mediators of various cellular processes, ranging from cell growth and proliferation to cellular apoptosis . They execute immune responses and regulate inflammation .
Role in Lipid Raft Composition and Signaling
N-Docosahexaenoic sphingomyelin has an anti-inflammatory effect on primary human retinal vascular endothelial (hRVE) cells by modifying the composition and signaling of caveolae/lipid rafts . Ceramides, components of lipid rafts, are generated from sphingomyelin by the action of neutral or acid sphingomyelinase or by de novo synthesis .
Therapeutic Strategies Targeting Sphingolipids
Considering the unequivocal importance of sphingolipids in CNS, therapeutic strategies targeting sphingolipids for improved drug approaches are being explored . This includes the major enzymes involved in sphingolipid metabolism (particularly sphingosine kinase 1), novel metabolic intermediates (N-acetyl sphingosine), and their complex interactions in CNS physiology .
作用机制
Target of Action
N-Docosahexaenoic sphingomyelin primarily targets sphingomyelin signaling pathways and ceramide production in cells . Sphingomyelin is the most abundant sphingolipid in animal cell membranes, localized to the outer membrane leaflet where it greatly contributes to the formation of specialized liquid-ordered domains called lipid rafts .
Mode of Action
N-Docosahexaenoic sphingomyelin interacts with its targets by modifying the composition and signaling of caveolae/lipid rafts . Ceramides, components of lipid rafts, are generated from sphingomyelin by the action of neutral or acid sphingomyelinase or by de novo synthesis . N-Docosahexaenoic sphingomyelin appears to regulate both apoptosis and inflammation in the vascular system .
Biochemical Pathways
The affected biochemical pathways involve the sphingomyelin signaling pathways and ceramide production . The neutral sphingomyelinases (N-SMases) catalyze the conversion of sphingomyelin to ceramide . Ceramide molecules aggregate/assemble on the plasma membrane to form “platforms” that facilitate the viral intake into the cell .
Pharmacokinetics
It’s known that sphingomyelin supports brain myelination, a process closely associated with cognitive maturation . The presence of sphingomyelin in breast milk suggests a role in infant nutrition .
Result of Action
The molecular and cellular effects of N-Docosahexaenoic sphingomyelin’s action include a significant increase in all parameters (sphingomyelin, plasminogen, and docosahexaenoic acid) in medium Autism Spectrum Disorder (ASD) cases . In under medium cases of ASD, there is a significant decrease in Sphingomyelin levels .
Action Environment
The action, efficacy, and stability of N-Docosahexaenoic sphingomyelin can be influenced by environmental factors. For instance, the presence of sphingomyelin in breast milk suggests that diet can play a role in its action .
未来方向
The formation of migrasomes is initiated by the assembly of sphingomyelin synthase 2 foci at the leading edge of migrating cells . This research provides insights into the catalytic mechanism of SMSr and expands our understanding of sphingolipid metabolism . Further investigation is needed to confirm the role of ASM in the human setting of aging and age-related neurodegenerative diseases .
属性
IUPAC Name |
[(E,3S)-2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H79N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35-36,38,43-44,48H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,37,39-42H2,1-5H3,(H-,46,49,50,51)/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-,38-36+/t43?,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOHCZJDMNPDLS-GROXNLSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H](C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H79N2O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B1147141.png)
![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)
